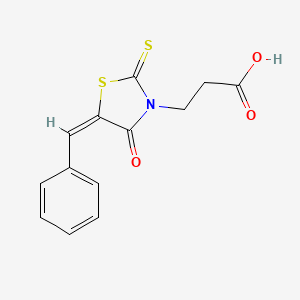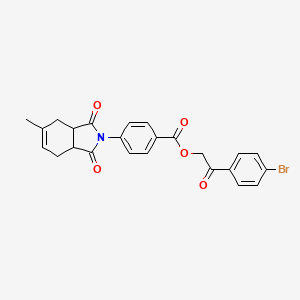![molecular formula C23H29N3O6S2 B11618126 Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate](/img/structure/B11618126.png)
Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, an ethyl ester group, and various functional groups such as methylsulfanyl and phenylformamido
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole ring and the introduction of various substituents. One common synthetic route involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions, where the carboxylic acid group is reacted with ethanol in the presence of an acid catalyst.
Addition of Functional Groups: The methylsulfanyl and phenylformamido groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles are reacted with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylformamido group can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitro-substituted thiazole derivatives
Scientific Research Applications
Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Similar structure but lacks the complex substituents present in the target compound.
Ethyl 2-(2-aminobutanamido)-4-methylthiazole-5-carboxylate: Contains an amino group instead of the phenylformamido group.
Ethyl 2-(2-{[4-(methylsulfanyl)-2-(aminobutanoyl]oxy}butanamido)-4-methylthiazole-5-carboxylate: Similar structure but with different functional groups.
Properties
Molecular Formula |
C23H29N3O6S2 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl 2-[2-(2-benzamido-4-methylsulfanylbutanoyl)oxybutanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H29N3O6S2/c1-5-17(20(28)26-23-24-14(3)18(34-23)22(30)31-6-2)32-21(29)16(12-13-33-4)25-19(27)15-10-8-7-9-11-15/h7-11,16-17H,5-6,12-13H2,1-4H3,(H,25,27)(H,24,26,28) |
InChI Key |
QFOSXILVUVZEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)OC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B11618045.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11618061.png)
![2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11618064.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11618066.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11618075.png)
![ethyl {3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11618078.png)
![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11618080.png)
![6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid](/img/structure/B11618102.png)
![(5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11618109.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B11618111.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618114.png)

![N-(2-cyanophenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B11618134.png)
